N-(4,6-diphenylpyrimidin-2-yl)pentanamide
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Overview
Description
Pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with pentanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Potential applications in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide involves its interaction with specific molecular targets. For example, it has been shown to inhibit Aurora kinase A by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidine-2-amine: A precursor in the synthesis of pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide with similar biological activities.
2,4,6-Trisubstituted pyrimidines: Known for their selective inhibition of adenosine A1 receptors and potential therapeutic applications.
Pyrimidine and fused pyrimidine derivatives: Exhibiting diverse biological activities, including anticancer properties through protein kinase inhibition.
Uniqueness
Pentanoic acid (4,6-diphenylpyrimidin-2-yl)amide stands out due to its specific amide linkage, which imparts unique chemical and biological properties. Its ability to inhibit Aurora kinase A and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Properties
CAS No. |
820961-66-8 |
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Molecular Formula |
C21H21N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)pentanamide |
InChI |
InChI=1S/C21H21N3O/c1-2-3-14-20(25)24-21-22-18(16-10-6-4-7-11-16)15-19(23-21)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3,(H,22,23,24,25) |
InChI Key |
USYDGSXEKYPSDH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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